molecular formula C6H6Cl2N2 B154738 2,4-Dichloro-5,6-dimethylpyrimidine CAS No. 1780-32-1

2,4-Dichloro-5,6-dimethylpyrimidine

Cat. No. B154738
CAS RN: 1780-32-1
M. Wt: 177.03 g/mol
InChI Key: BFXIDUSEHNCLTP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6-dimethylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds with similar structures and substituents have been investigated, which can provide insights into the properties and reactivity of 2,4-Dichloro-5,6-dimethylpyrimidine.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions, including condensation and chlorination processes. For instance, the synthesis of 5-[1-(2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidine involves chlorination of substituted barbituric acids . Another example is the preparation of 4,6-Dimethyl-2-methanesulfonylpyrimidine, which includes methylation, condensation, and oxidation steps . These methods could potentially be adapted for the synthesis of 2,4-Dichloro-5,6-dimethylpyrimidine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of pyrimidine derivatives. For example, the crystal structure of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was determined using this method, revealing monoclinic symmetry . Similarly, the structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine were studied by X-ray methods, showing planar six-membered rings with significant double-bond character . These findings can be extrapolated to predict the molecular structure of 2,4-Dichloro-5,6-dimethylpyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cycloadditions, tautomerisations, and hydrogen bonding interactions. For instance, 6-[(dimethylamino)methylene]aminouracil reacts with heterocumulenes to form pyrimido[4,5-d]pyrimidines . The reactivity of 2,4-Dichloro-5,6-dimethylpyrimidine could be similar, potentially participating in reactions that involve electrophilic or nucleophilic attacks, as suggested by the molecular electrostatic potential (MEP) analysis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of methyl groups and halogen atoms can affect the compound's phase transitions, vibrations, and tunneling phenomena . Theoretical calculations, such as DFT, HF, and MP2 methods, can provide insights into the atomic net charges and population, which are relevant for understanding the physical properties of these compounds . The DNA cleavage activity of a pyrimidine derivative was also evaluated, indicating potential biological interactions .

Scientific Research Applications

Cocrystal Formation and X-ray Diffraction Studies

Research on cocrystals involving pyrimidine derivatives such as 4-amino-5-chloro-2,6-dimethylpyrimidine has shown that these compounds can form various cocrystals with carboxylic acids. These cocrystals have been characterized using single-crystal X-ray diffraction, highlighting the hydrogen bonding capabilities of the pyrimidine unit (Rajam et al., 2018).

Tautomerism and Disordered Structures

Studies involving pyrimidines, including 4-amino-5-chloro-2,6-dimethylpyrimidine, have revealed insights into tautomerism, twinning, and disorder in crystalline forms. This research is crucial for understanding the molecular recognition processes in pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).

Synthesis and Structural Analysis

The synthesis of various pyrimidine derivatives, including studies on 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, has been a topic of interest. These studies involve spectroscopic measurements and computational methods, providing insights into the molecular structure and properties of these compounds (Atay et al., 2018).

Density Functional Theory (DFT) Studies

Density functional theory has been applied to study the structure and vibrational characteristics of compounds like 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. This research is significant for understanding the molecular interactions and bonding in pyrimidine derivatives (Sreenivas et al., 2022).

Nonlinear Optical Analysis

Pyrimidine derivatives have been explored for their potential in nonlinear optics (NLO) fields. Studies have focused on structural parameters, electronic properties, and the NLO characteristics of these compounds, indicating their potential in optoelectronic applications (Hussain et al., 2020).

Self-Assembly in Nonpolar Solvents

Research on the self-assembly of 2-aminopyrimidines, including derivatives like 2-amino-4,6-dimethyl-pyrimidine, in nonpolar solvents has been conducted. This study provides insights into the hydrogen bonding and association behaviors of these molecules in different solvent environments (Rospenk & Koll, 2007).

Safety And Hazards

The safety information for 2,4-Dichloro-5,6-dimethylpyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for 2,4-Dichloro-5,6-dimethylpyrimidine could involve further exploration of its pharmacological effects, as well as the development of new synthesis methods and reactions. The compound’s potential for binding with serotonin (5-HT) receptor sites could also be investigated .

properties

IUPAC Name

2,4-dichloro-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXIDUSEHNCLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287121
Record name 2,4-dichloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6-dimethylpyrimidine

CAS RN

1780-32-1
Record name 1780-32-1
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Record name 2,4-dichloro-5,6-dimethylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5,6-dimethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Raić‐Malić, A Johayem, SM Ametamey… - … and Nucleic Acids, 2004 - Taylor & Francis
Synthesis of pyrimidine derivatives with a side‐chain attached to the C‐6 of pyrimidine ring (6–14) is reported. Target compounds 8 and 12 were subjected to in vitro phosphorylation …
Number of citations: 29 www.tandfonline.com
FHS Curd, JK Landquist, FL Rose - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… confirmed in the present investigation differentiates this substance from 2 : 4-dichloropyrimidine and its homologues (2 : 4-dichloro-6-methyl- and 2 : 4-dichloro-5 : 6dimethylpyrimidine) …
Number of citations: 37 pubs.rsc.org
M Martić, L Pernot, Y Westermaier… - … and Nucleic Acids, 2011 - Taylor & Francis
Novel C-6 substituted pyrimidine derivatives are good substrates of herpes simplex virus type 1 thymidine kinase (HSV1-TK). Enzyme kinetic experiments showed that our lead …
Number of citations: 11 www.tandfonline.com
A Johayem, S Raić‐Malić, K Lazzati… - Chemistry & …, 2006 - Wiley Online Library
The synthesis and biological evaluation of ‘6‐(1,3‐dihydroxyisobutyl)thymine’ (DHBT; 1), which corresponds to 6‐[3‐hydroxy‐2‐(hydroxymethyl)propyl]‐5‐methylpyrimidine‐2,4(1H,3H)‐…
Number of citations: 22 onlinelibrary.wiley.com
W Song, X Zhang, S Li, W Xu - Chemical Biology & Drug …, 2015 - Wiley Online Library
Acid‐related diseases of the upper gastrointestinal tract, especially gastroesophageal reflux disease ( GERD ), remain a widespread problem worldwide. In this paper, we reported the …
Number of citations: 4 onlinelibrary.wiley.com
Z Naydenova, K Grancharov, M Shopova… - … and Physiology Part C …, 1995 - Elsevier
Thirty-one differently substituted pyrimidine bases were tested for their inhibitory effect on the glucuronidation of 4-nitrophenol and phenolphthalein by rat liver microsomes. 5-Nitrouracil …
Number of citations: 6 www.sciencedirect.com
J Odingo, T O'Malley, EA Kesicki, T Alling… - Bioorganic & Medicinal …, 2014 - Elsevier
The 2,4-diaminoquinazoline class of compounds has previously been identified as an effective inhibitor of Mycobacterium tuberculosis growth. We conducted an extensive evaluation of …
Number of citations: 30 www.sciencedirect.com
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
Antagonists of retinol-binding protein 4 (RBP4) impede ocular uptake of serum all-trans retinol (1) and have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment …
Number of citations: 40 pubs.acs.org
M Martić - 2008 - research-collection.ethz.ch
Gene therapy offers a promising new treatment modality for a variety of inherited and acquired disorders. All of the gene therapy approaches are based on the common strategy to use …
Number of citations: 1 www.research-collection.ethz.ch
YA Yoon, CS Park, MH Cha, H Choi, JY Sim… - Bioorganic & medicinal …, 2010 - Elsevier
A series of pyrimidine derivatives as acid pump antagonists (APAs) was synthesized and the inhibitory activities against H + /K + ATPase isolated from hog gastric mucosa were …
Number of citations: 25 www.sciencedirect.com

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